molecular formula C18H19N3O B055813 2-N-Carboxamidonormianserin CAS No. 119200-45-2

2-N-Carboxamidonormianserin

Cat. No.: B055813
CAS No.: 119200-45-2
M. Wt: 293.4 g/mol
InChI Key: KZRDDIMEUPJTAW-UHFFFAOYSA-N
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Description

2-N-Carboxamidonormianserin is a novel analogue of mianserin, a tetracyclic antidepressant.

Preparation Methods

The synthesis of 2-N-Carboxamidonormianserin involves several steps, starting with the preparation of mianserin. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

2-N-Carboxamidonormianserin undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-N-Carboxamidonormianserin involves its interaction with neurotransmitter receptors in the brain. It is believed to exert its effects by modulating the activity of serotonin and norepinephrine receptors, similar to mianserin. The molecular targets and pathways involved include the inhibition of serotonin reuptake and antagonism of certain adrenergic receptors .

Comparison with Similar Compounds

2-N-Carboxamidonormianserin is similar to other mianserin analogues, such as 2-N-Carboxamidinonormianserin (FCC5). it is unique in its specific substitution pattern and pharmacological profile. Similar compounds include:

Properties

IUPAC Name

2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c19-18(22)20-9-10-21-16-8-4-2-6-14(16)11-13-5-1-3-7-15(13)17(21)12-20/h1-8,17H,9-12H2,(H2,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRDDIMEUPJTAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1C(=O)N)C3=CC=CC=C3CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20922891
Record name 3,4,10,14b-Tetrahydrodibenzo[c,f]pyrazino[1,2-a]azepine-2(1H)-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119200-45-2
Record name 2-N-Carboxamidonormianserin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119200452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,10,14b-Tetrahydrodibenzo[c,f]pyrazino[1,2-a]azepine-2(1H)-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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